molecular formula C18H9ClN4O2 B11402074 7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 891032-84-1

7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11402074
CAS No.: 891032-84-1
M. Wt: 348.7 g/mol
InChI Key: MYEWLYSADQBCHM-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique tricyclic structure This compound is characterized by the presence of a chlorophenyl group, multiple oxo groups, and a triazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the triazatricyclic core. Common reagents used in these synthetic routes include chlorophenyl derivatives, nitriles, and various oxidizing agents. The reaction conditions may involve elevated temperatures, specific solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazatricyclic compounds.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile lies in its specific triazatricyclic structure and the presence of multiple functional groups.

Properties

CAS No.

891032-84-1

Molecular Formula

C18H9ClN4O2

Molecular Weight

348.7 g/mol

IUPAC Name

7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H9ClN4O2/c19-12-4-6-13(7-5-12)23-16-14(9-11(10-20)17(23)24)18(25)22-8-2-1-3-15(22)21-16/h1-9H

InChI Key

MYEWLYSADQBCHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=O)N3C4=CC=C(C=C4)Cl)C#N)C(=O)N2C=C1

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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